![molecular formula C27H28F3N5O2S B529461 (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide CAS No. 929095-18-1](/img/structure/B529461.png)

(R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide

概要

説明

GSK41364A is a specific inhibitor of polo-like kinase 1 (PLK-1), inducing cell death by causing cell cycle arrest at G2/M phase by competing with the ATP binding site of PLK-1 thus leading to apoptosis.

科学的研究の応用

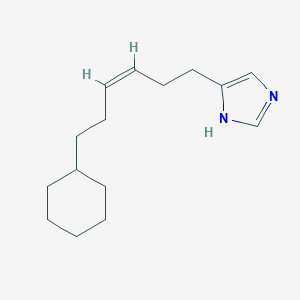

Kinase Inhibition

- Im et al. (2019) demonstrated that a compound structurally similar to the one exhibited potent inhibitory activity against FLT3 kinase with excellent selectivity profiles. This finding is significant for targeting FLT3 in various medical applications, particularly in oncology (Im et al., 2019).

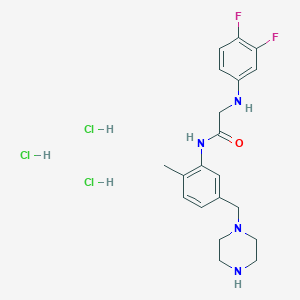

Antimicrobial Properties

- Talupur et al. (2021) synthesized compounds related to the queried chemical, which showed antimicrobial properties. This research is crucial for developing new antimicrobial agents (Talupur et al., 2021).

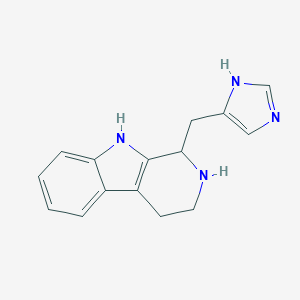

Serotonergic Activity

- Moloney et al. (2004) explored the activity of phenylpiperazine derivatives, a category to which the queried compound belongs. They investigated its potential as an antagonist for the vascular 5-HT1B receptor, relevant in developing treatments for various psychiatric and neurological conditions (Moloney et al., 2004).

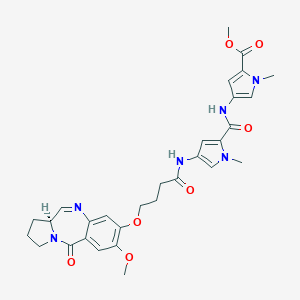

Anti-Fibrotic Potential

- Kim et al. (2008) studied a novel ALK5 inhibitor, sharing structural features with the compound . They found it effective in suppressing renal and hepatic fibrosis, and in exerting anti-metastatic effects, highlighting its potential in treating fibrotic diseases and cancer (Kim et al., 2008).

作用機序

Target of Action

GSK461364, also known as GSK-461364, GSK461364A, GSK-461364A, ®-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide, or GSK 461364, is a potent and selective inhibitor of Polo-like kinase 1 (Plk1) . Plk1 is a serine/threonine kinase that plays critical roles in regulating mitosis in diverse organisms .

Mode of Action

GSK461364 acts as an ATP-competitive inhibitor of Plk1 . It binds to the ATP-binding pocket of Plk1, preventing ATP from binding and thus inhibiting the kinase activity of Plk1 . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of Plk1 by GSK461364 affects various processes, including mitotic entry, spindle formation, and cytokinesis . The compound’s action leads to cell cycle arrest in mitosis, and the precise nature of this arrest is concentration-dependent . The downstream effect is exerted via MYC-related pathways .

Action Environment

The efficacy of GSK461364 can be influenced by various environmental factors. For instance, the compound’s action is time-dependent across all concentrations . In a clinical setting, due to the high incidence (20%) of venous thrombotic emboli (VTE), for further clinical evaluation, GSK461364 should involve coadministration of prophylactic anticoagulation .

特性

IUPAC Name |

5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28F3N5O2S/c1-17(19-5-3-4-6-20(19)27(28,29)30)37-23-14-24(38-25(23)26(31)36)35-16-32-21-8-7-18(13-22(21)35)15-34-11-9-33(2)10-12-34/h3-8,13-14,16-17H,9-12,15H2,1-2H3,(H2,31,36)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJGWYRLJUCMRT-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28F3N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239197 | |

| Record name | GSK-461364 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

929095-18-1 | |

| Record name | 5-[6-[(4-Methyl-1-piperazinyl)methyl]-1H-benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929095-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GSK-461364 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929095181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-461364 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-461364 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QO27TK6Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide?

A1: this compound (GSK461364) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1). [, , ]

Q2: How does GSK461364 interact with PLK1?

A2: GSK461364 acts as an ATP-competitive inhibitor of PLK1, binding to the ATP-binding domain of the kinase. [, , ]

Q3: What are the downstream effects of PLK1 inhibition by GSK461364?

A3: GSK461364 inhibits PLK1 activity, leading to a cascade of effects, including:

- Mitotic arrest: Cells accumulate in the G2/M phase of the cell cycle. [, , , ]

- Mitotic catastrophe: Disruption of normal mitotic processes leads to cell death. [, ]

- Apoptosis: Induction of programmed cell death pathways. [, , , ]

- Cellular senescence: Induction of a state of irreversible cell cycle arrest. []

Q4: What is the molecular formula and weight of GSK461364?

A4: The molecular formula of GSK461364 is C28H27F3N6O2S, and its molecular weight is 580.62 g/mol.

Q5: What is the pharmacokinetic profile of GSK461364?

A5: Studies show that GSK461364 exhibits:

- Proportionality in AUC (area under the curve) and Cmax (maximum concentration) across doses. []

- A half-life of approximately 9 to 13 hours. []

Q6: What pharmacodynamic markers are associated with GSK461364 activity?

A6: Two key pharmacodynamic markers used to assess GSK461364 activity are:

- Phosphorylated histone H3 (pHH3): An indicator of mitotic arrest. [, ]

- PLK1 levels: Monitoring target engagement and modulation. []

Q7: What cancer cell lines have shown sensitivity to GSK461364 in vitro?

A7: GSK461364 has demonstrated antiproliferative activity against a broad range of cancer cell lines, including:

- Colorectal cancer []

- Glioblastoma [, ]

- Osteosarcoma []

- Thyroid cancer []

- Breast cancer [, , , ]

- Lung cancer [, ]

- Pancreatic cancer []

- Prostate cancer []

Q8: What in vivo models have been used to study GSK461364 efficacy?

A8: GSK461364 has shown efficacy in several xenograft tumor models, including:

Q9: What are the key findings from clinical trials of GSK461364?

A9: Phase I clinical trials of GSK461364 have been conducted in patients with advanced solid tumors. Key findings include:

- Dose-limiting toxicities included neutropenia, thrombocytopenia, and venous thromboembolism. [, ]

- Antitumor activity was observed in some patients, including those with esophageal cancer. []

- Further clinical evaluation requires coadministration of prophylactic anticoagulation due to the risk of venous thromboembolism. []

Q10: Are there known mechanisms of resistance to GSK461364?

A10: While specific resistance mechanisms are not extensively discussed in the provided research, one study suggests that overexpression of ABC drug transporters, such as ABCB1 and ABCG2, may contribute to reduced efficacy. []

Q11: What are the main safety concerns associated with GSK461364?

A11: Clinical trials have identified several adverse effects associated with GSK461364:

- Myelosuppression: Including neutropenia and thrombocytopenia. [, ]

- Venous thromboembolism: A significant safety concern requiring prophylactic anticoagulation in further studies. [, ]

Q12: Are there any potential biomarkers for predicting GSK461364 response?

A12: Research suggests that:

- High expression levels of PLK1, pHH3, and Ki-67 in tumor biopsies may correlate with a better response. []

- Patients with p53-deficient tumors may exhibit higher sensitivity to GSK461364. [, ]

- Epithelial-mesenchymal transition (EMT) may predict sensitivity to PLK1 inhibition in NSCLC. []

Q13: How does the mechanism of action of GSK461364 differ from that of polo-box domain (PBD) inhibitors?

A13: While both ATP-competitive inhibitors like GSK461364 and PBD inhibitors target PLK1, their mechanisms differ:

- GSK461364: Primarily induces G2/M arrest by directly inhibiting PLK1's catalytic activity, leading to mitotic catastrophe. [, , , ]

- PBD inhibitors: Can cause both S and G2/M arrest, potentially affecting interphase processes before mitosis. []

Q14: What is the significance of the synergistic effects observed when GSK461364 is combined with other therapies?

A14: Studies have shown synergism between GSK461364 and:

- Taxanes: In triple-negative breast cancer, enhancing growth inhibition and reducing clonogenic potential. []

- Gefitinib: In glioblastoma, leading to enhanced cell death. []

- Radiation therapy: In glioblastoma and breast cancer, increasing radiosensitivity. [, ]

- BET epigenetic reader blockade: In castration-resistant prostate cancer, demonstrating synergistic effects in vitro and in vivo. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-[4-[4-[3-(3,3-Dimethylpiperidin-1-yl)propoxy]phenyl]piperidine-1-carbonyl]naphthalen-1-yl]propanoic acid](/img/structure/B529472.png)

![Pyrazolo[1,5-b]pyridazine deriv. 22](/img/structure/B529645.png)

![3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide](/img/structure/B529658.png)

![6-Bromo-2-[3-(dimethylamino)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B529789.png)

![10-(4-Methylphenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B529995.png)

![methyl (E)-2-[2-[[(Z)-[[3,5-bis(trifluoromethyl)phenyl]-methylsulfanylmethylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate](/img/structure/B530023.png)

![5-chloro-2-(ethylsulfonyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide](/img/structure/B530415.png)

![1-[(E)-(2-tert-butylsulfanylphenyl)methylideneamino]-3-(2-methylbutan-2-yl)thiourea](/img/structure/B530532.png)

![7-methyl-3-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B530772.png)